N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide
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Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C14H15ClN2OS and its molecular weight is 294.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Analysis
Novel derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide and related compounds have been extensively studied for their synthesis methodologies and potential applications in various fields of scientific research. One study details the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation, highlighting a convenient and fast method of preparation. These compounds were identified by IR, 1H NMR, and elemental analyses, with the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Anticancer and Antimicrobial Activities
Another dimension of research involves evaluating the biological activities of related compounds. For instance, a series of N-aryl/aralkyl derivatives demonstrated potent α-glucosidase inhibitory potential, indicating a promising avenue for drug development against diabetes. Molecular modeling and ADME predictions supported these findings, suggesting that these compounds could serve as promising drug leads (Iftikhar et al., 2019). Additionally, research on the chloroacetamides alachlor and metazachlor, which are structurally related to this compound, showed their ability to inhibit fatty acid synthesis in green algae, shedding light on their potential environmental impact and mechanisms of action (Weisshaar & Böger, 1989).
Structural and Molecular Interactions
The structural analysis of compounds featuring the chloromethylthiazol moiety revealed insights into their molecular geometry and intermolecular interactions. For example, compounds with a "V" shape and various intermolecular interactions were explored, generating three-dimensional arrays that can inform the design of molecules with desired properties (Boechat et al., 2011). These structural insights are crucial for understanding the reactivity and potential applications of these compounds in material science and drug design.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-5-4-6-10(2)13(9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIEWLEEZAYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2=NC(=CS2)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.